molecular formula C2H5NaO3S2 B7791166 sodium;2-sulfanylethanesulfonate

sodium;2-sulfanylethanesulfonate

Cat. No.: B7791166
M. Wt: 164.18 g/mol
InChI Key: XOGTZOOQQBDUSI-UHFFFAOYSA-M
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Description

Compound “sodium;2-sulfanylethanesulfonate” is known as Acetyl-6-formylpterin. It is a derivative of pteridine and is associated with vitamin B9 (folate) metabolism. This compound has garnered interest due to its potential biological activities, including neuroprotective, antitumor, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin can be synthesized through a reductive amination reaction derived from folic acid. The process involves generating formyl groups that can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .

Industrial Production Methods: While specific industrial production methods for Acetyl-6-formylpterin are not widely documented, the synthesis typically involves standard organic chemistry techniques such as reductive amination and acetylation. These methods are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Acetyl-6-formylpterin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.

Major Products: The major products formed from these reactions include various pteridine derivatives with modified functional groups, enhancing their biological activity and stability.

Scientific Research Applications

Acetyl-6-formylpterin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetyl-6-formylpterin involves its interaction with molecular targets such as MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells. This interaction plays a crucial role in immune response modulation and has potential therapeutic implications .

Comparison with Similar Compounds

Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its potential neuroprotective and anticancer properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

sodium;2-sulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGTZOOQQBDUSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)[O-])S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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